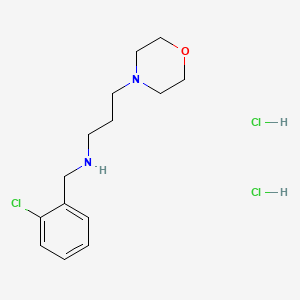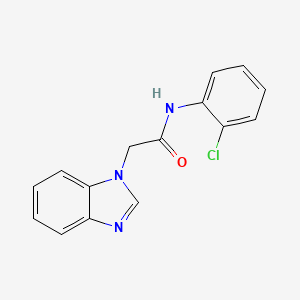
octahydro-2H-quinolizin-1-ylmethyl 3-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-2H-quinolizin-1-ylmethyl 3-bromobenzoate, also known as QNB, is a chemical compound that has been extensively studied for its potential applications in scientific research. QNB is a member of the quinuclidine class of compounds, which have been shown to have a range of biological activities. In
Mecanismo De Acción
The mechanism of action of octahydro-2H-quinolizin-1-ylmethyl 3-bromobenzoate involves its binding to muscarinic acetylcholine receptors. These receptors are G protein-coupled receptors that are involved in a variety of physiological processes, including the regulation of heart rate, smooth muscle contraction, and glandular secretion. octahydro-2H-quinolizin-1-ylmethyl 3-bromobenzoate binds to these receptors with high affinity, leading to the activation of downstream signaling pathways. The exact mechanism by which octahydro-2H-quinolizin-1-ylmethyl 3-bromobenzoate inhibits acetylcholinesterase is not fully understood, but it is thought to involve the formation of a covalent bond between octahydro-2H-quinolizin-1-ylmethyl 3-bromobenzoate and the active site of the enzyme.
Biochemical and Physiological Effects:
octahydro-2H-quinolizin-1-ylmethyl 3-bromobenzoate has been shown to have a range of biochemical and physiological effects. It has been shown to increase the concentration of acetylcholine in the brain, which has been implicated in the treatment of Alzheimer's disease. octahydro-2H-quinolizin-1-ylmethyl 3-bromobenzoate has also been shown to have anticholinergic effects, including dry mouth, blurred vision, and constipation. These effects are thought to be due to its binding to muscarinic acetylcholine receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Octahydro-2H-quinolizin-1-ylmethyl 3-bromobenzoate has several advantages for use in lab experiments. It has a high affinity for muscarinic acetylcholine receptors, making it a useful tool for the study of these receptors. octahydro-2H-quinolizin-1-ylmethyl 3-bromobenzoate is also relatively stable, making it easy to handle and store. However, octahydro-2H-quinolizin-1-ylmethyl 3-bromobenzoate has several limitations for use in lab experiments. It has a relatively short half-life, meaning that its effects are transient. octahydro-2H-quinolizin-1-ylmethyl 3-bromobenzoate also has a narrow therapeutic window, meaning that it can be toxic at high doses.
Direcciones Futuras
There are several future directions for the study of octahydro-2H-quinolizin-1-ylmethyl 3-bromobenzoate. One area of interest is the development of new drugs that target muscarinic acetylcholine receptors. octahydro-2H-quinolizin-1-ylmethyl 3-bromobenzoate and other quinuclidine compounds could serve as lead compounds for the development of new drugs. Another area of interest is the study of the mechanism of action of octahydro-2H-quinolizin-1-ylmethyl 3-bromobenzoate and its effects on acetylcholinesterase. Understanding the mechanism of action of octahydro-2H-quinolizin-1-ylmethyl 3-bromobenzoate could lead to the development of new drugs for the treatment of Alzheimer's disease. Finally, the development of new methods for the synthesis of octahydro-2H-quinolizin-1-ylmethyl 3-bromobenzoate could lead to more efficient and cost-effective production of this compound.
Métodos De Síntesis
The synthesis of octahydro-2H-quinolizin-1-ylmethyl 3-bromobenzoate involves the reaction of 3-bromobenzoic acid with octahydro-2H-quinolizine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction proceeds through the formation of an amide bond between the carboxylic acid group and the amine group of the quinolizine. The resulting product is then purified using column chromatography to yield pure octahydro-2H-quinolizin-1-ylmethyl 3-bromobenzoate.
Aplicaciones Científicas De Investigación
Octahydro-2H-quinolizin-1-ylmethyl 3-bromobenzoate has been extensively studied for its potential applications in scientific research. It has been shown to have a range of biological activities, including binding to muscarinic acetylcholine receptors, which are involved in a variety of physiological processes. octahydro-2H-quinolizin-1-ylmethyl 3-bromobenzoate has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the brain, which has been implicated in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 3-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO2/c18-15-7-3-5-13(11-15)17(20)21-12-14-6-4-10-19-9-2-1-8-16(14)19/h3,5,7,11,14,16H,1-2,4,6,8-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZJPXXQAWUYDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)COC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[5-(3-chlorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride](/img/structure/B5489679.png)
![3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(3-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B5489685.png)
![5-methyl-4-[(5-nitro-2-furyl)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5489692.png)
![4-bromo-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5489693.png)
![ethyl 2-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5489699.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3-fluorobenzamide](/img/structure/B5489721.png)

![[1-(2-methylpyrimidin-4-yl)-3-(3-phenylpropyl)piperidin-3-yl]methanol](/img/structure/B5489741.png)

![methyl 4-[(2-chloro-4-fluorobenzoyl)amino]benzoate](/img/structure/B5489754.png)

![N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide](/img/structure/B5489762.png)
